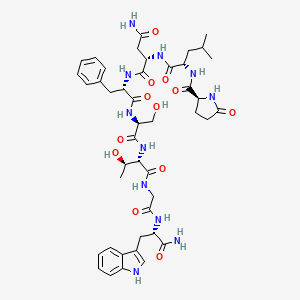

pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2

Übersicht

Beschreibung

PGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 is a useful research compound. Its molecular formula is C44H59N11O12 and its molecular weight is 934 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of the compound pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2, also known as Red Pigment-Concentrating Hormone (RPCH), is the pigment cells in crustaceans . These pigment cells, known as chromatophores, are responsible for the color changes in the crustacean’s integument .

Mode of Action

The compound interacts with its targets, the chromatophores, by triggering pigment concentration in one or more types of these cells . This interaction results in the dark-adaptational screening pigment movement in distal eye pigment cells, leading to an increase in retinal sensitivity . Additionally, it also serves as a neuromodulator .

Biochemical Pathways

The compound affects the biochemical pathways related to carbohydrate metabolism in crustaceans . It increases the trehalose content of hemolymph, a fluid equivalent to blood in crustaceans . This action is similar to that of adipokinetic hormones in insects .

Result of Action

The molecular and cellular effects of the compound’s action include the regulation of integumental color changes and eye pigment movements in crustaceans . These effects are rapidly reversible, allowing crustaceans to adapt to their environment .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, light conditions can affect the compound’s ability to trigger pigment concentration in chromatophores . .

Biochemische Analyse

Biochemical Properties

The compound pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by neurosecretory cells (NSC) of the corpora cardiaca (CC) in the locust, Schistocerca gregaria . These NSC constitute a homogeneous ‘peptide factory’ as each cell synthesizes both AKH I and AKH II .

Cellular Effects

The compound this compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The compound this compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

The compound pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 is a neuropeptide belonging to the adipokinetic hormone (AKH) family, which plays a significant role in the regulation of energy metabolism in insects. This article explores its biological activity, focusing on its physiological effects, mechanisms of action, and relevant research findings.

Structure and Composition

The structure of this compound features a sequence of amino acids that is critical for its biological function. The sequence includes:

- pGlu (pyroglutamic acid)

- Leu (Leucine)

- Asn (Asparagine)

- Phe (Phenylalanine)

- Ser (Serine)

- Thr (Threonine)

- Gly (Glycine)

- TrpNH2 (Tryptophan amide)

This peptide is known for its role in stimulating lipid mobilization and carbohydrate metabolism in various insect species, particularly in locusts and cockroaches .

Lipid Mobilization

Research indicates that this compound significantly influences lipid metabolism. It stimulates the release of lipids from the fat body, thereby increasing energy availability during periods of high metabolic demand. In studies involving locusts, this peptide has been shown to enhance lipid levels in the hemolymph, which is crucial for sustaining energy during flight or other strenuous activities .

Carbohydrate Metabolism

This neuropeptide also plays a vital role in carbohydrate metabolism by increasing the trehalose content in the hemolymph. Trehalose serves as a major energy source for insects, particularly during stress conditions. The stimulation of trehalose synthesis is essential for maintaining energy homeostasis .

The mechanisms through which this compound exerts its effects involve specific receptors located on target tissues. Binding to these receptors initiates signaling pathways that lead to the mobilization of stored lipids and carbohydrates. Studies have demonstrated that this peptide activates adenylate cyclase, resulting in increased cyclic AMP levels, which further stimulates metabolic processes .

Research Findings and Case Studies

- Insect Models : Various studies have utilized insect models to assess the physiological effects of this compound. For instance, experiments conducted on Schistocerca gregaria (desert locust) showed that administration of this peptide led to marked increases in hemolymph lipid levels .

- Comparative Studies : Comparative analyses among different insect species have highlighted the conservation of this peptide's function across taxa. For example, similar adipokinetic hormones have been identified in other coleopteran species, indicating a fundamental role in insect physiology .

- Quantitative Analysis : A study involving HPLC purification and quantification revealed that the effective doses of this compound can significantly alter metabolic rates in treated insects compared to controls .

Data Tables

| Study | Organism | Effect | Methodology |

|---|---|---|---|

| Gäde et al., 1986 | Schistocerca gregaria | Increased lipid mobilization | HPLC analysis |

| Recent Study | Nauphoeta cinerea | Enhanced trehalose levels | Metabolic assays |

| Comparative Study | Various Coleoptera | Conservation of function | Sequence analysis |

Wissenschaftliche Forschungsanwendungen

Biological Significance

Neuropeptide Functionality:

pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 is primarily recognized for its role in regulating energy metabolism within insects. It acts as a neuropeptide that influences lipid mobilization and carbohydrate metabolism, particularly trehalose levels in the hemolymph of insects like Nauphoeta cinerea and Schistocerca gregaria .

Mechanism of Action:

The peptide functions by binding to specific receptors, leading to physiological responses such as increased trehalose content and enhanced lipid mobilization from fat body tissues. This action is critical during periods of stress or energy demand, such as flight or starvation .

Applications in Research

2.1 Insect Neuroendocrine Research

The peptide has been utilized in studies focusing on insect neuroendocrine systems. It has been shown to stimulate the release of other hormones from neurosecretory cells, thereby playing a role in the regulation of physiological processes like growth and reproduction .

Case Study: Insect Hormones as Insecticides

Research indicates that synthetic versions of this compound could serve as novel insecticides by disrupting normal hormonal functions in target species . This application is particularly relevant for pest control strategies aimed at agricultural pests.

2.2 Neurophysiological Studies

Studies involving the American cockroach (Periplaneta americana) have demonstrated how this peptide influences muscle activity and neuronal signaling. The peptide's ability to modulate neurotransmission has implications for understanding synaptic mechanisms in both invertebrates and potential vertebrate analogs .

Comparative Data Table

| Peptide Name | Amino Acid Sequence | Function | Source Organism |

|---|---|---|---|

| This compound | pGlu-Leu-Asn-Phe-Ser-Thr-Gly-Trp-NH2 | Lipid mobilization, trehalose regulation | Nauphoeta cinerea |

| pGlu-Val-Asn-Phe-Ser-Pro-Gly-TrpNH2 | pGlu-Val-Asn-Phe-Ser-Pro-Gly-Trp-NH2 | Similar to AKH, involved in carbohydrate metabolism | Schistocerca gregaria |

| pGlu-Leu-Thr-Phe-Thr-Pro-Asn-TrpNH2 | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 | Neuromodulation | Periplaneta americana |

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N11O12/c1-22(2)15-30(51-39(62)28-13-14-35(59)49-28)40(63)53-32(18-34(45)58)42(65)52-31(16-24-9-5-4-6-10-24)41(64)54-33(21-56)43(66)55-37(23(3)57)44(67)48-20-36(60)50-29(38(46)61)17-25-19-47-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,37,47,56-57H,13-18,20-21H2,1-3H3,(H2,45,58)(H2,46,61)(H,48,67)(H,49,59)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)(H,55,66)/t23-,28+,29+,30+,31+,32+,33+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJVJBGRDTTDI-KETHLMBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological function of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 in insects?

A1: this compound belongs to the adipokinetic hormone (AKH) family of peptides. These peptides play a crucial role in regulating insect metabolism, specifically by mobilizing lipids (fats) from the insect's fat body to provide energy during flight. []

Q2: How does this compound compare to other similar peptides found in the same genus of grasshoppers?

A2: Interestingly, while this compound (Scg-AKH-II) is found in various insect species, the study revealed that a closely related species of grasshopper, Phymateus morbillosus, within the same genus, possesses a unique decapeptide called Phm-AKH (pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-SerNH2) instead of Scg-AKH-II. This finding highlights the species-specificity of AKH peptides even within a closely related group. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.